molecular formula C5H4BrN5 B13461117 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B13461117
M. Wt: 214.02 g/mol
InChI Key: TXROUSGSQHZARQ-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1,2,4-triazole with hydrazine derivatives, followed by cyclization to form the pyridazine ring . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved may vary depending on the specific application and target .

Biological Activity

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS No. 27427-73-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C5_5H4_4BrN
  • Molecular Weight : 214.02 g/mol
  • LogP : 1.05 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 69.1 Ų

This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2 activity, this compound can disrupt cell cycle progression, leading to cytotoxic effects in various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • MCF-7 Cells : The compound demonstrated potent cytotoxicity comparable to standard chemotherapeutic agents like cisplatin.
  • Mechanism of Action : The inhibition of CDK2 leads to G1 phase arrest in the cell cycle, which is crucial for cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Chlamydia : Selective activity against Chlamydia was observed in studies aimed at developing new drugs targeting this pathogen.
  • Gram-positive and Gram-negative Bacteria : The compound exhibited a broad spectrum of activity against various bacterial strains.

Research Findings

A summary of key studies and their findings related to the biological activity of this compound is presented in the table below.

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant cytotoxicity against MCF-7 cells; CDK2 inhibition leads to cell cycle arrest.
AntimicrobialEffective against Chlamydia; superior activity compared to traditional antibiotics.
Broad SpectrumActive against various Gram-positive and Gram-negative bacteria; potential for drug development.

Case Studies

Several case studies highlight the compound's potential in drug development:

  • Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly more than control groups.
  • Chlamydia Inhibition Study : In vitro studies showed that the compound affected chlamydial inclusion numbers and morphology in infected cells without exhibiting toxicity to human cells.

Properties

Molecular Formula

C5H4BrN5

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

InChI

InChI=1S/C5H4BrN5/c6-3-1-9-11-2-8-10-5(11)4(3)7/h1-2H,7H2

InChI Key

TXROUSGSQHZARQ-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C=NN=C2C(=C1Br)N

Origin of Product

United States

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